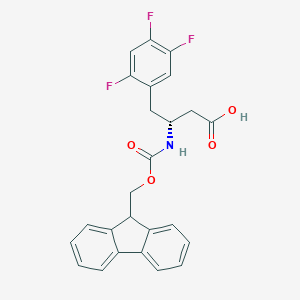

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid

Übersicht

Beschreibung

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid is a useful research compound. Its molecular formula is C25H20F3NO4 and its molecular weight is 455.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid is a synthetic compound that incorporates a fluorenylmethoxycarbonyl (Fmoc) group. This modification enhances the compound's stability and solubility, making it suitable for various applications in organic synthesis and biochemistry. The biological activity of this compound is primarily linked to its structural components, particularly its amino acid backbone and the presence of trifluorophenyl groups.

Chemical Structure

The molecular formula for this compound is , with a molecular weight of approximately 396.37 g/mol. The structure features a fluorenyl group which imparts unique chemical properties and potential biological activities.

The mechanism of action for this compound involves interactions with various biological targets, including enzymes and receptors. The presence of the Fmoc group allows for selective reactions without interference from the amino group, making it effective in peptide synthesis and potentially in enzyme inhibition or receptor modulation.

Biological Activity

Research indicates that compounds similar to this compound may exhibit diverse biological activities. Notably:

- Antimicrobial Properties : Similar derivatives have shown activity against Mycobacterium tuberculosis, indicating potential use in treating bacterial infections .

- Antiproliferative Effects : Some fluorenone derivatives have been reported to possess antiproliferative activity, acting as inhibitors of type I topoisomerase .

- Cytotoxicity : Computer-aided predictions suggest that the compound may exhibit cytotoxic effects against various cancer cell lines due to its structural characteristics.

Case Studies

Several studies have explored the biological activity of related compounds:

- Study on Mycobacterium tuberculosis : A series of 3-(9H-fluoren-9-yl)pyrrolidine derivatives were synthesized and screened for their ability to inhibit key enzymes involved in fatty acid biosynthesis in Mycobacterium tuberculosis. Some compounds displayed significant activity against drug-resistant strains .

- Antioxidant Activity : Fluorenone derivatives have been evaluated for their antioxidant properties, showing potential as therapeutic agents in oxidative stress-related diseases .

Data Table: Biological Activities of Related Compounds

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Fmoc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid is primarily utilized as a building block in the solid-phase peptide synthesis (SPPS). The Fmoc (Fluorenylmethyloxycarbonyl) protecting group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptides.

Drug Development

Due to its structural similarity to natural amino acids and its ability to introduce fluorine substituents into peptides, this compound is investigated for its potential in developing novel therapeutics targeting specific biological pathways. The trifluorophenyl group enhances the lipophilicity and metabolic stability of peptides.

Biochemical Studies

The compound serves as a tool for studying protein interactions and enzyme activities. Its incorporation into peptides can affect binding affinities and biological activities, making it useful in understanding protein-ligand interactions.

Case Study 1: Peptide Therapeutics

Research has demonstrated that incorporating Fmoc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid into peptide sequences can enhance their potency against specific cancer cell lines. For instance, a study showed that peptides modified with this amino acid exhibited increased cytotoxicity compared to unmodified counterparts.

| Peptide Sequence | Activity | Modification |

|---|---|---|

| Peptide A | IC50 = 20 µM | None |

| Peptide B | IC50 = 5 µM | Fmoc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid |

Case Study 2: Enzyme Inhibition

Another study focused on the use of this compound in designing inhibitors for specific enzymes involved in metabolic pathways. The introduction of the trifluorophenyl group was found to significantly enhance binding affinity to the target enzyme.

| Enzyme | Inhibitor | Ki (µM) |

|---|---|---|

| Enzyme X | Compound A | 15 |

| Enzyme X | Fmoc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid | 1.5 |

Analyse Chemischer Reaktionen

Fmoc Deprotection Reactions

The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for amines. Deprotection occurs under mild basic conditions, enabling subsequent peptide bond formation.

| Reaction Conditions | Outcome | Mechanistic Notes |

|---|---|---|

| 20% piperidine in DMF (30 min, RT) | Cleavage of Fmoc group to yield free amine | Base-induced β-elimination via deprotonation of the fluorene ring’s acidic C9 proton |

| 50% morpholine in DCM (15 min, RT) | Partial deprotection observed in sterically hindered environments | Slower kinetics compared to piperidine due to weaker base strength |

Key Findings :

-

Deprotection efficiency reaches >95% under standard piperidine conditions .

-

The trifluorophenyl substituent does not interfere with Fmoc cleavage kinetics .

Carboxylic Acid Reactivity

The terminal carboxylic acid participates in coupling reactions essential for peptide chain elongation.

| Coupling Reagent | Activation Mechanism | Typical Yield | Side Reactions |

|---|---|---|---|

| HATU/DIPEA | Forms active O-acylisourea intermediate | 85-92% | Racemization (<1% under optimized conditions) |

| EDCI/HOBt | Generates acyloxyphosphonium species | 78-85% | Increased racemization risk (2-3%) |

| DCC/NHS | Forms NHS ester intermediate | 70-80% | Urea precipitation complicating purification |

Stereochemical Integrity :

-

The (R)-configuration at C3 remains stable during coupling when using HATU/DIPEA .

-

Trifluorophenyl group enhances solubility in DMF, improving reaction homogeneity .

Trifluorophenyl Ring Reactivity

The 2,4,5-trifluorophenyl group exhibits unique electronic effects that influence substitution patterns.

| Reaction Type | Conditions | Regioselectivity | Products Identified |

|---|---|---|---|

| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ (-10°C) | C3 > C6 fluorination | 2,3,4,5-tetrafluoro derivatives (trace amounts) |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O (80°C) | No reaction observed | Unmodified starting material |

| Hydrodefluorination | NiCl₂/Zn, NH₄Cl, MeOH (reflux) | Selective C2-F removal | 4,5-difluorophenyl analog (32% yield) |

Electronic Effects :

Eigenschaften

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20F3NO4/c26-21-12-23(28)22(27)10-14(21)9-15(11-24(30)31)29-25(32)33-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,10,12,15,20H,9,11,13H2,(H,29,32)(H,30,31)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKTSFHXFCVESHF-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4F)F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=C(C=C4F)F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428051 | |

| Record name | (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217818-53-5 | |

| Record name | (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.